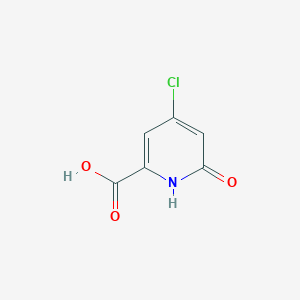

4-Chloro-6-hydroxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUMSXKRYVSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Hydroxypicolinic Acid

Strategies for Regioselective Synthesis

The regioselective synthesis of 4-Chloro-6-hydroxypicolinic acid can be approached through several strategic disconnections of the target molecule. The primary strategies involve either the construction of the pyridine (B92270) ring with the desired substituents already in place or the sequential functionalization of a pre-existing pyridine or picolinic acid core. Key to the success of these strategies is the careful orchestration of halogenation, hydroxylation, and carboxylation reactions.

Halogenation and Hydroxylation Approaches

The introduction of chloro and hydroxyl groups onto a picolinic acid backbone, or vice-versa, requires careful consideration of the directing effects of the existing substituents.

One potential pathway involves the selective hydroxylation of a dichloropicolinic acid derivative. For instance, starting with 4,6-dichloropicolinic acid, a nucleophilic aromatic substitution (SNAr) reaction could be employed to introduce a hydroxyl group at the 6-position. The pyridine ring is generally activated towards nucleophilic attack when substituted with electron-withdrawing groups, and the positions ortho and para to the ring nitrogen are particularly susceptible. The relative reactivity of the C4 and C6 positions towards nucleophilic displacement would be a critical factor in achieving regioselectivity.

Alternatively, a photochemical approach offers another avenue for hydroxylation. Studies have shown that 6-chloropicolinic acid can be converted to 6-hydroxypicolinic acid upon photolysis in an aqueous medium. This suggests that a similar photohydroxylation could potentially be applied to a 4,6-dichloropicolinic acid precursor, although the selectivity between the two chloro-substituents would need to be established.

Conversely, the synthesis could commence with a hydroxypicolinic acid, followed by regioselective chlorination. For example, starting with 6-hydroxypicolinic acid, an electrophilic chlorination reaction would be required to introduce a chlorine atom at the 4-position. However, electrophilic aromatic substitution on pyridine rings can be challenging and often leads to mixtures of isomers, necessitating careful control of reaction conditions.

The table below summarizes potential halogenation and hydroxylation strategies.

| Starting Material | Reagents and Conditions | Product | Key Considerations |

| 4,6-Dichloropicolinic acid | NaOH, H2O, heat | This compound | Regioselectivity of nucleophilic attack (C6 vs. C4). |

| 4,6-Dichloropicolinic acid | UV light, H2O | This compound | Selectivity of photohydroxylation. |

| 6-Hydroxypicolinic acid | Cl2, Lewis acid or other chlorinating agent | This compound | Regioselectivity of electrophilic chlorination. |

Carboxylation Reactions for Pyridine Ring Systems

An alternative synthetic strategy involves the introduction of the carboxylic acid group at a late stage onto a pre-functionalized 4-chloro-6-hydroxypyridine ring. Directed ortho-metalation (DoM) is a powerful technique for the regioselective C-H functionalization of aromatic and heteroaromatic compounds.

In this approach, a suitable directing group on the pyridine ring guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent or a lithium amide. The resulting organometallic intermediate can then be trapped with an electrophile, such as carbon dioxide, to install a carboxylic acid group.

For a 4-chloro-6-hydroxypyridine precursor, the hydroxyl group would act as a potent directing group. However, it would direct metalation to the C5 position. The pyridine nitrogen itself directs metalation to the C2 and C6 positions. Therefore, to achieve carboxylation at the desired C2 position, the directing effect of the nitrogen must be exploited and potentially enhanced, while mitigating the influence of the hydroxyl group. This could involve the use of specific bases or protecting the hydroxyl group to modulate its directing ability. The use of hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effect efficient directed metalation of electron-poor heteroarenes.

The table below outlines a potential carboxylation strategy.

| Starting Material | Reagents and Conditions | Intermediate | Product | Key Considerations |

| 4-Chloro-6-hydroxypyridine | 1. Strong base (e.g., n-BuLi, LDA, or TMP-base) 2. CO2 3. Acidic workup | 4-Chloro-6-hydroxy-2-lithiopyridine | This compound | Regioselectivity of metalation (C2 vs. other positions), compatibility of the strong base with the chloro and hydroxyl groups. |

Electrochemical Synthesis Routes and Process Optimization

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical synthesis. Electrochemical carboxylation, for example, involves the reduction of an organic substrate in the presence of carbon dioxide, leading to the formation of a carboxylic acid. This approach could potentially be applied to a 4-chloro-6-hydroxypyridine precursor. The optimization of such a process would involve careful selection of the electrode materials, supporting electrolyte, solvent, and applied potential to maximize the yield and selectivity of the desired product.

Another electrochemical strategy could involve the reductive dechlorination of a polychlorinated picolinic acid. For instance, the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid has been shown to yield 3,6-dichloropicolinic acid. A similar approach, starting from a suitable polychlorinated precursor, could potentially be optimized to selectively remove chlorine atoms to arrive at this compound.

Process optimization in electrochemical synthesis focuses on parameters such as current density, electrode potential, temperature, and electrolyte concentration to control the reaction rate and selectivity.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of this compound is heavily reliant on the availability and chemical manipulation of suitable precursors and intermediates.

Elucidation of Reaction Pathways and Conditions

The synthesis of key precursors, such as 4-chloropicolinic acid or 6-hydroxypicolinic acid, is a critical first step. For example, 4-chloropicolinic acid can be prepared from picolinic acid by reaction with thionyl chloride in the presence of a catalyst. 6-Hydroxypicolinic acid can be synthesized from 2-bromo-6-hydroxypyridine via a Grignard reaction followed by carboxylation.

Once a suitable precursor is obtained, the subsequent functionalization steps must be carefully planned to ensure the correct regiochemistry. For instance, if starting with 4-chloropicolinic acid, a regioselective hydroxylation at the 6-position is required. This might be achieved through nucleophilic aromatic substitution, potentially involving the activation of the pyridine ring via N-oxide formation. The N-oxide can direct functionalization to the ortho and para positions and can be subsequently removed.

The table below illustrates a potential multi-step reaction pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | Picolinic acid | SOCl2, catalyst | 4-Chloropicolinic acid | Introduction of the chloro group. |

| 2 | 4-Chloropicolinic acid | m-CPBA or other oxidizing agent | 4-Chloropicolinic acid N-oxide | Activation of the pyridine ring for nucleophilic substitution. |

| 3 | 4-Chloropicolinic acid N-oxide | Ac2O, then H2O/base | This compound N-oxide | Introduction of the hydroxyl group at the 6-position. |

| 4 | This compound N-oxide | PCl3 or other reducing agent | This compound | Removal of the N-oxide. |

Yield Optimization and Purity Considerations in Synthesis

Factors for Yield Optimization:

Temperature: Many of the reactions, such as metalations and nucleophilic substitutions, are highly sensitive to temperature. Low temperatures are often required for metalation reactions to prevent side reactions, while nucleophilic aromatic substitutions may require elevated temperatures.

Solvent: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction rate and selectivity.

Catalyst: For reactions such as chlorination or cross-coupling, the selection of an appropriate catalyst and its loading are critical for achieving high yields.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

Purity Considerations:

Byproduct Formation: The main challenge in the synthesis of polysubstituted pyridines is the formation of regioisomers. For example, in the chlorination of 6-hydroxypicolinic acid, dichlorinated or other monochlorinated isomers could be formed.

Purification Techniques: Purification of the final product and intermediates is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques include recrystallization, column chromatography, and preparative HPLC.

The following table provides a summary of key optimization parameters for a hypothetical synthetic step.

| Reaction Step | Key Parameters for Optimization | Potential Byproducts | Purification Method |

| Directed ortho-metalation and carboxylation of 4-chloro-6-hydroxypyridine | Base type and equivalents, temperature, reaction time, CO2 pressure | Isomeric carboxylic acids (e.g., at C5), unreacted starting material | Recrystallization, column chromatography |

| Nucleophilic hydroxylation of 4,6-dichloropicolinic acid | Nucleophile concentration, temperature, solvent, reaction time | Isomeric hydroxypicolinic acid (substitution at C4), starting material | Column chromatography, preparative HPLC |

Post-Synthetic Modifications and Functionalization of this compound

The structural backbone of this compound, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, offers a versatile platform for a variety of post-synthetic modifications. These transformations are crucial for modulating the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. Key functionalization strategies target the carboxylic acid group, which can be readily converted into esters, amides, or removed entirely through decarboxylation.

Esterification Reactions and Their Applications

Esterification of the carboxylic acid moiety in this compound is a fundamental transformation that allows for the modification of its polarity, solubility, and steric profile. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product side, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The choice of alcohol can vary widely, from simple alkanols like methanol and ethanol to more complex, functionalized alcohols, enabling the introduction of diverse R groups onto the picolinic acid scaffold.

Table 1: Representative Conditions for Fischer-Speier Esterification

| Catalyst | Alcohol (ROH) | Conditions | Application |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (CH₃OH) | Reflux | Synthesis of methyl esters for analytical purposes (e.g., GC-MS) or as simple protecting groups. |

| Tosic Acid (TsOH) | Ethanol (C₂H₅OH) | Reflux, Dean-Stark trap | Formation of ethyl esters, often used to improve solubility in organic solvents. |

| Hydrochloric Acid (HCl) | Isopropanol ((CH₃)₂CHOH) | Excess alcohol, heat | Introduction of bulkier ester groups to modify steric properties. |

The resulting esters of this compound can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The ester functionality can act as a protecting group for the carboxylic acid, allowing other positions on the molecule to be modified selectively. Furthermore, esterification is a critical step in preparing monomers for polyester production. google.com

Amidation and Peptide Coupling Methodologies

The conversion of the carboxylic acid of this compound into an amide bond is a pivotal transformation for building complex molecules, particularly in the context of medicinal chemistry and peptide synthesis. This can be achieved through direct methods or, more commonly, by activating the carboxylic acid prior to reaction with an amine.

One direct approach involves converting the carboxylic acid to an acyl chloride, typically using a reagent like thionyl chloride (SOCl₂). nih.govnih.gov The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. nih.govnih.gov Research on the reaction of picolinic acid with thionyl chloride has shown that this method can concurrently introduce a chlorine atom at the 4-position while forming the amide, suggesting a direct pathway to N-alkyl-N-phenyl-4-chloropicolinamides from picolinic acid itself. nih.govnih.gov

For more delicate substrates or when racemization of chiral amines is a concern, a wide array of peptide coupling reagents are employed. These reagents generate a highly reactive activated species in situ, which then readily reacts with the amine. sigmaaldrich.com This methodology is the cornerstone of both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com

The general mechanism involves the coupling reagent activating the carboxylic acid to form an active ester or a similar intermediate. uniurb.it This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule to form the stable amide bond. uniurb.ityoutube.com Additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) are often included to suppress side reactions and minimize racemization. sigmaaldrich.comuniurb.itresearchgate.net

Table 2: Common Peptide Coupling Reagents and Their Characteristics

| Reagent | Acronym | Activating Species | Advantages | Disadvantages |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Inexpensive and effective. youtube.com | Produces insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. sci-hub.st |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt active ester | High efficiency, suitable for difficult couplings. sigmaaldrich.com | More expensive than carbodiimides. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | OBt active ester | Widely used, good for routine synthesis. sigmaaldrich.com | Can cause guanidinylation of the N-terminal amine as a side reaction. sigmaaldrich.com |

The application of these methodologies allows this compound to be incorporated into peptide chains or linked to various amine-containing molecules, providing access to a vast chemical space for drug discovery and materials science.

Controlled Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation that replaces the carboxylic acid functionality with a hydrogen atom. youtube.com This reaction can be challenging for aromatic carboxylic acids due to the high energy of the aryl anion intermediate that would be formed. researchgate.net Therefore, controlled decarboxylation of this compound typically requires specific conditions or catalytic activation.

The reaction mechanism often depends on the specific methodology employed. youtube.com For some heterocyclic acids, heating in an acidic medium can promote decarboxylation. youtube.comresearchgate.net The process can be envisioned as a hydrolytic mechanism where water adds to the carboxyl group, followed by protonation and cleavage of the C-C bond, ultimately releasing CO₂. researchgate.net

Modern synthetic methods have introduced various catalytic systems to achieve decarboxylation under milder conditions. These include:

Metal-Catalyzed Decarboxylation: Transition metals such as copper, palladium, and silver have been used to catalyze decarboxylation, often as part of a cross-coupling reaction where the carboxyl group is replaced by another functional group. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the mild, radical-based decarboxylation of carboxylic acids. organic-chemistry.org This method can be used for reductive decarboxylation (replacement with H) or for coupling the resulting radical with other species. organic-chemistry.org

The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of the reaction. youtube.com While specific studies on the decarboxylation of this compound are not prevalent, methodologies developed for other pyridine carboxylic acids and functionalized aromatic acids provide a framework for achieving this transformation. nih.gov

Table 3: Potential Methodologies for the Decarboxylation of this compound

| Method | Catalyst/Reagent | Conditions | Plausible Mechanism |

|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | High Temperature | Protonation of the pyridine ring may facilitate electrophilic substitution of the carboxyl group. researchgate.net |

| Copper-Catalyzed | Cu(I) or Cu(II) salts | High Temperature, Solvent (e.g., quinoline) | Formation of a copper carboxylate intermediate followed by C-C bond cleavage. |

Successful decarboxylation would yield 4-chloro-2-pyridinol, a valuable synthetic intermediate in its own right, thus demonstrating another pathway for the functionalization and utilization of the this compound scaffold.

Mechanistic Insights into the Chemical Reactivity of 4 Chloro 6 Hydroxypicolinic Acid

Exploration of Nucleophilic and Electrophilic Substitution Reactions

The pyridine (B92270) ring in 4-Chloro-6-hydroxypicolinic acid is electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a chlorine atom at the 4-position provides a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution: The reactivity of the chlorine atom at the 4-position towards nucleophiles is a key aspect of this compound's chemistry. It is established that in 2,4-dichloropyridine (B17371) derivatives, the chloro group at the 2- or 6-position is generally more active than the one at the 4-position. For instance, the hydrolysis of 4,6-dichloropicolinic acid with sulfuric acid yields this compound, indicating that the chlorine atom at the 6-position is more readily substituted than the one at the 4-position. orientjchem.org This suggests that direct nucleophilic displacement of the chlorine at the 4-position in this compound would require specific reaction conditions.

Common nucleophiles used in substitution reactions with chloropyridines include amines, alkoxides, and azide (B81097) ions. researchgate.net For example, the reaction of 4-chloropyridines with amines, often in the presence of a base or under heating, can lead to the corresponding 4-aminopyridine (B3432731) derivatives. orientjchem.org Similarly, reaction with sodium azide can introduce an azido (B1232118) group. researchgate.net While specific studies on this compound are limited, the general reactivity patterns of chloropyridines provide a framework for predicting its behavior.

Electrophilic Substitution: In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the carboxylic acid group, which is also deactivating, further reduces the ring's electron density. Therefore, electrophilic substitution reactions such as nitration or halogenation on the pyridine ring of this compound are expected to be challenging and would likely require harsh reaction conditions.

Investigation of Tautomeric Equilibria

A significant feature of this compound is its ability to exist in different tautomeric forms, primarily through enol-keto tautomerism. This involves the migration of a proton between the hydroxyl group and the ring nitrogen atom.

Enol-Keto Tautomerism Studies in Various Environments

The tautomeric equilibrium between the enol form (6-hydroxy) and the keto form (6-oxo-1,6-dihydro) is a dynamic process influenced by the surrounding environment, such as the solvent polarity and its ability to form hydrogen bonds. In general, polar solvents tend to favor the more polar keto-tautomer, while non-polar solvents can favor the enol form. The presence of the electron-withdrawing chlorine atom at the 4-position and the carboxylic acid at the 2-position can also influence the position of this equilibrium.

Spectroscopic Signatures of Tautomeric Forms

The different tautomeric forms of this compound can be identified and quantified using various spectroscopic techniques, as each form possesses a unique spectroscopic fingerprint.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the pyridine ring will differ between the enol and keto forms. In the ¹H NMR spectrum, the proton attached to the nitrogen in the keto form (N-H) would exhibit a characteristic signal, which would be absent in the enol form. The chemical shifts of the ring protons would also be sensitive to the electronic distribution in each tautomer. Similarly, in the ¹³C NMR spectrum, the chemical shift of the carbon atom at the 6-position would be significantly different, appearing as a C-O bond in the enol form and a C=O bond (carbonyl) in the keto form.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of the carbonyl group in the keto tautomer. The keto form will exhibit a characteristic C=O stretching vibration, typically in the region of 1650-1700 cm⁻¹. The enol form, lacking a carbonyl group, would not show this absorption but would have a characteristic O-H stretching band.

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are also distinct. The λmax values are dependent on the conjugated π-electron system in each form. Changes in the absorption spectra upon varying the solvent can be used to study the tautomeric equilibrium.

While detailed spectroscopic data specifically for the tautomers of this compound are not extensively documented, the table below provides a hypothetical representation of expected spectroscopic characteristics based on the known behavior of similar compounds.

| Spectroscopic Technique | Enol Form (6-hydroxy) | Keto Form (6-oxo) |

| ¹H NMR | Absence of N-H proton signal. | Presence of N-H proton signal. |

| ¹³C NMR | C6 signal characteristic of C-OH. | C6 signal shifted downfield, characteristic of C=O. |

| IR Spectroscopy | O-H stretching band. | C=O stretching band (~1650-1700 cm⁻¹). |

| UV-Vis Spectroscopy | Distinct λmax. | Different λmax compared to the enol form. |

| This table presents expected trends and not actual experimental data. |

Coordination Chemistry and Ligand Properties

The presence of the carboxylic acid group and the hydroxyl group, in conjunction with the pyridine nitrogen, makes this compound a potential chelating ligand capable of forming stable complexes with various metal ions.

Chelation Behavior with Transition Metal Ions

This compound can act as a bidentate or tridentate ligand. Chelation can occur through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. If the hydroxyl group at the 6-position is also deprotonated, it can participate in coordination, leading to a tridentate binding mode involving the N, O(carboxylate), and O(phenolic) donor atoms. The formation and stability of these metal complexes will depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions. Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions, including but not limited to copper(II), iron(II/III), zinc(II), and manganese(II). orientjchem.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the coordination number and preferred geometry of the metal ion.

Characterization of the resulting metal complexes would involve a range of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination to the metal ion.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which is particularly useful for complexes of paramagnetic transition metals.

X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Although specific examples of metal complexes with this compound are not prominent in the literature, the known coordination chemistry of related picolinic acid derivatives suggests that it would form a variety of structurally interesting and potentially useful metal complexes.

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography, Spectroscopy)

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies on the coordination compounds of this compound. Consequently, there is no published data from X-ray crystallography or spectroscopic analyses (such as IR, NMR, or UV-Vis) detailing the structure of metal complexes formed with this particular ligand.

While research exists for structurally related picolinic acid derivatives, the strict focus on this compound precludes the inclusion of that data. The unique electronic and steric effects of the combined chloro and hydroxyl substituents at the 4 and 6 positions of the pyridine ring would significantly influence its coordination behavior, making extrapolation from other ligands scientifically unsound.

Without experimental data, key structural parameters for any potential coordination compounds of this compound remain undetermined. This includes:

Coordination Modes: It is unclear how the ligand would bind to a metal center (e.g., monodentate, bidentate).

Bond Lengths and Angles: Specific distances and angles between the metal ion and the ligand's donor atoms are unknown.

Crystal Packing: Information on the solid-state arrangement of these complexes is not available.

Further research, including the synthesis and crystallographic analysis of metal complexes with this compound, is required to elucidate these structural details.

Impact of Ligand Substitution on Coordination Geometry

Consistent with the lack of structural data for coordination compounds of this compound, there is no available research on the impact of ligand substitution on their coordination geometry. Studies in this area typically involve synthesizing a series of related complexes where one ligand is systematically replaced by another, followed by structural analysis to observe changes in the coordination environment of the central metal ion.

The field awaits foundational research on the synthesis and characterization of simple coordination complexes of this compound before the more nuanced effects of ligand substitution can be scientifically explored.

Biological Activity and Mechanistic Investigations of 4 Chloro 6 Hydroxypicolinic Acid and Its Analogs

Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition and Activation Studies

There is no publicly available scientific data on the inhibitory or activatory effects of 4-Chloro-6-hydroxypicolinic acid on any specific enzymes. While some picolinic acid derivatives have been investigated as enzyme inhibitors, for instance, against dopamine (B1211576) beta-hydroxylase and the SARS-CoV-2 main protease, no such studies have been reported for this compound itself.

Receptor Binding and Modulation Assays

Information regarding the interaction of this compound with any cellular receptors is not present in the current body of scientific literature. Consequently, no data from receptor binding or modulation assays for this specific compound can be provided.

Cellular Pathway Interrogations

Induction of Apoptosis in Cellular Models

There are no published studies demonstrating that this compound induces apoptosis in any cellular models. Research on other picolinic acid derivatives has suggested pro-apoptotic activity in certain contexts, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Regulation of Autophagy Pathways

The scientific literature is devoid of any research investigating the role of this compound in the regulation of autophagy pathways.

Modulatory Effects on Reactive Oxygen Species (ROS) Production

There is no available data on the modulatory effects of this compound on the production of reactive oxygen species (ROS). While some studies have explored the relationship between other picolinic acid compounds and ROS, specific research on the 4-chloro-6-hydroxy derivative is absent.

Anti-proliferative Effects in In Vitro Model Systems

The quest for novel anti-cancer agents has led researchers to explore a wide array of chemical scaffolds, including those based on pyridine (B92270) and its carboxylic acid derivatives. While direct studies on the anti-proliferative effects of this compound are not readily found, research on related structures suggests that this class of compounds holds potential in cancer research.

For instance, various derivatives of quinoline (B57606) carboxylic acids, which share a similar nitrogen-containing heterocyclic ring system with picolinic acid, have been designed and evaluated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis and, consequently, cell proliferation. nih.gov Some of these quinoline-based analogs have demonstrated potent inhibitory activity against DHODH with IC50 values in the nanomolar range. nih.gov Similarly, novel oxiranyl-quinoxaline derivatives have been synthesized and have shown significant anti-proliferative activity against neuroblastoma cell lines. nih.gov

Furthermore, studies on other related heterocyclic compounds, such as thiazolines and chalcones, have revealed anti-proliferative properties. For example, certain 2-(2-hydroxyphenyl)thiazoline derivatives have exhibited cytocidal activity against murine leukemia cell lines. nih.gov Amino chalcone (B49325) derivatives have also been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines, with some compounds showing potent inhibitory efficacy. mdpi.com

These findings, while not directly pertaining to this compound, underscore the potential of picolinic acid analogs as a source of new anti-proliferative agents. The specific substitutions on the pyridine ring, such as the chloro and hydroxyl groups in this compound, would likely modulate this activity and warrant further investigation.

Table 1: In Vitro Anti-proliferative Activities of Selected Picolinic Acid Analogs and Related Heterocyclic Compounds

| Compound Class | Target/Cell Line | Key Findings | Reference |

| Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |

| Oxiranyl-Quinoxaline Derivatives | Neuroblastoma cell lines (SK-N-SH, IMR-32) | Significant anti-proliferative activity. | nih.gov |

| 2-(2-Hydroxyphenyl)thiazoline Derivatives | Murine leukemia cell lines (L1210, P388) | Cytocidal activity observed. | nih.gov |

| Amino Chalcone Derivatives | Human cancer cell lines (MGC-803, HCT-116, MCF-7) | Potent inhibitory efficacy. | mdpi.com |

This table is for illustrative purposes and showcases the anti-proliferative potential of compound classes related to this compound.

Research into Potential Antimicrobial and Herbicidal Activities

The picolinic acid scaffold is a known pharmacophore in both antimicrobial and herbicidal agents. Research in these areas provides a strong rationale for investigating the potential of this compound.

Antimicrobial Activity:

Picolinic acid itself has demonstrated antimicrobial activity, notably against the Mycobacterium avium complex (MAC). Studies have shown that picolinic acid can inhibit the growth of both extracellular and intracellular MAC. nih.govresearchgate.net This activity is thought to be related to its ability to chelate metal ions, which are essential for microbial growth. nih.gov The antimicrobial effects of picolinic acid were found to be potentiated when used in combination with other antimycobacterial drugs like clarithromycin (B1669154) and rifampicin. nih.govresearchgate.net

Furthermore, derivatives of other carboxylic acids, when complexed with metal ions, have shown enhanced antimicrobial properties. For example, metal complexes of hydroxamic acid derived from pyrimidine-5-carboxylic acid exhibited greater activity against bacteria and fungi than the free ligand. jocpr.com Given that this compound possesses potential metal-chelating sites, its antimicrobial properties, both alone and as part of a metal complex, are a promising area for future research.

Herbicidal Activity:

Picolinic acid derivatives are well-established as a class of synthetic auxin herbicides. nih.gov These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. Two newer picolinate (B1231196) herbicides, halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, are based on the 6-aryl-2-picolinate structure. nih.gov

Research has focused on modifying the picolinic acid backbone to discover new and more effective herbicides. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and have shown potent herbicidal activity, with some compounds exhibiting greater efficacy than existing commercial herbicides. nih.gov Similarly, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been identified as potential lead structures for the development of new synthetic auxin herbicides. nih.gov The structural similarity of these compounds to this compound suggests that it could also possess herbicidal properties.

Table 2: Antimicrobial and Herbicidal Activity of Picolinic Acid and its Derivatives

| Activity | Compound/Derivative | Organism/Target | Key Findings | Reference |

| Antimicrobial | Picolinic Acid | Mycobacterium avium complex (MAC) | Inhibits growth of extracellular and intracellular MAC. | nih.govresearchgate.net |

| Herbicidal | 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Weeds | Potent herbicidal activity, some exceeding commercial herbicides. | nih.gov |

| Herbicidal | 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Weeds | Potential lead structures for novel synthetic auxin herbicides. | nih.gov |

Investigation of Insulin-Mimetic Activities of Related Metal Complexes

The potential for metal complexes to mimic the biological activity of insulin (B600854) is a significant area of research in the development of new treatments for diabetes mellitus. Picolinic acid and its derivatives have emerged as promising ligands for the formation of such insulin-mimetic metal complexes.

Studies have shown that metal complexes of 3-hydroxypyridine-2-carboxylic acid, a positional isomer of a substituted picolinic acid, exhibit insulin-mimetic activities. nih.gov These activities were evaluated by measuring the inhibition of free fatty acid release from isolated rat adipocytes. nih.gov The choice of both the metal ion and the ligand is crucial in designing effective insulin-mimetic complexes. researchgate.net

Various metal ions, including copper(II), have been investigated for their potential in forming antidiabetic complexes with picolinic acid derivatives. researchgate.net Copper(II)-picolinate complexes have demonstrated in vivo hypoglycemic effects. researchgate.net The insulin-mimetic activity of these complexes is often associated with their ability to interact with and modulate key signaling pathways involved in glucose metabolism. nih.gov For example, some oxidovanadium(V) complexes have been shown to exert their anti-diabetic potential by inhibiting protein tyrosine phosphatases and activating the insulin signaling pathway. nih.gov

Given that this compound possesses suitable functional groups for metal coordination, it is a strong candidate for the development of new metal-based insulin-mimetic agents. The electronic effects of the chloro and hydroxyl substituents on the pyridine ring could influence the stability and biological activity of the resulting metal complexes.

Table 3: Insulin-Mimetic Activities of Metal Complexes with Picolinic Acid Analogs

| Ligand | Metal Ion | Key Findings | Reference |

| 3-Hydroxypyridine-2-carboxylic acid | Co(II), Fe(II), Zn(II), Mn(II), Cu(II) | Exhibited insulin-mimetic activity, with the copper complex being the most potent. | nih.gov |

| Picolinic acid | Copper(II) | Demonstrated in vivo hypoglycemic effects. | researchgate.net |

| Valine Schiff Base | Oxidovanadium(V) | Displayed insulin-mimetic activities by inhibiting protein tyrosine phosphatase and activating the insulin signaling pathway. | nih.gov |

Microbial Metabolism and Environmental Biodegradation Pathways of 4 Chloro 6 Hydroxypicolinic Acid

Identification and Characterization of Microbial Degradation Pathways

The microbial strategy for dismantling pyridine-based compounds typically involves a series of oxidative reactions that prepare the heterocyclic ring for cleavage. This process is initiated by hydroxylation, followed by further enzymatic modifications.

Genetic studies have been instrumental in identifying the genes responsible for the catabolism of pyridine (B92270) derivatives. A prime example is the degradation of picolinic acid by the bacterium Alcaligenes faecalis JQ135, which harbors a specific gene cluster designated pic. nih.govasm.orgbiorxiv.org This cluster contains all the necessary genetic information for the complete breakdown of picolinic acid into central metabolic intermediates. biorxiv.orgbiorxiv.org

The pic gene cluster, organized as an operon, is induced in the presence of picolinic acid and is regulated by a transcriptional repressor, PicR. asm.orgnih.gov The discovery of this cluster provides a genetic blueprint for picolinic acid degradation, revealing a coordinated system of enzymes that work in concert. nih.govbiorxiv.org Homologous pic gene clusters have been identified in various other bacteria, suggesting a widespread mechanism for picolinic acid catabolism in nature. nih.govbiorxiv.org

Table 1: Key Genes in the pic Gene Cluster of Alcaligenes faecalis JQ135 and Their Functions

| Gene | Encoded Protein | Function in Picolinic Acid Degradation | Citation(s) |

|---|---|---|---|

| picA | Picolinic Acid Dehydrogenase | Initial hydroxylation of picolinic acid to 6-hydroxypicolinic acid (6HPA). | nih.govasm.org |

| picB | 6HPA Monooxygenase | Hydroxylation of 6HPA to 3,6-dihydroxypicolinic acid (3,6DHPA). | nih.govasm.org |

| picC | 3,6DHPA Decarboxylase | Decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine (B106003) (2,5DHP). | asm.orgasm.orgasm.org |

| picD | 2,5DHP Dioxygenase | Ring cleavage of 2,5DHP. | biorxiv.org |

| picE | N-formylmaleamic acid deformylase | Further degradation of the ring-cleavage product. | biorxiv.org |

| picF | Maleamic acid amidohydrolase | Hydrolysis to maleic acid. | biorxiv.org |

| picG | Maleic acid isomerase | Isomerization to fumaric acid, an intermediate of the TCA cycle. | biorxiv.org |

| picR | MarR family transcriptional regulator | Negatively regulates the expression of the pic gene cluster. | nih.gov |

The degradation pathway encoded by the pic cluster involves a sequence of specific enzymatic reactions. For the target compound, 4-Chloro-6-hydroxypicolinic acid, the process would likely commence with either hydroxylation or dehalogenation. The well-studied picolinic acid pathway serves as an excellent model. asm.orgbiorxiv.org

Initial Hydroxylation (Dehydrogenase): The catabolism of picolinic acid is initiated by a dehydrogenase, PicA, which hydroxylates the pyridine ring at the C6 position to form 6-hydroxypicolinic acid (6HPA). nih.govasm.org In a related study on a chlorinated analog, 5-chloro-2-picolinic acid, the first identified step was also hydroxylation, yielding 6-hydroxy-5-chloro-2-picolinic acid, demonstrating that the presence of a chlorine atom does not necessarily prevent this initial enzymatic attack. nih.gov

Second Hydroxylation (Monooxygenase): The intermediate 6HPA undergoes a second hydroxylation at the C3 position. This reaction is catalyzed by PicB, a four-component monooxygenase, to produce 3,6-dihydroxypicolinic acid (3,6DHPA). nih.govbiorxiv.org Monooxygenases are crucial enzymes in the breakdown of aromatic compounds, incorporating an oxygen atom into the substrate.

Decarboxylation: Following the dihydroxylation of the ring, the carboxyl group is removed. The enzyme PicC, a zinc-dependent decarboxylase, catalyzes the non-oxidative decarboxylation of 3,6DHPA to form the central intermediate 2,5-dihydroxypyridine (2,5DHP). asm.orgasm.orgnih.gov

Ring Cleavage and Further Metabolism: The dihydroxylated pyridine ring of 2,5DHP is then opened by a dioxygenase (PicD). Subsequent enzymes, including a deformylase (PicE), an amidohydrolase (PicF), and an isomerase (PicG), process the resulting linear molecule into fumaric acid, which can enter the cell's central metabolic cycle (TCA cycle). biorxiv.orgbiorxiv.org

Role of Specific Microbial Strains in Catabolism (e.g., Alcaligenes faecalis)

Several bacterial strains have been identified with the ability to degrade picolinic acid and its derivatives.

Alcaligenes faecalis : Strain JQ135, isolated from municipal wastewater, is a key model organism for understanding picolinic acid degradation. asm.orgnih.gov It can efficiently use picolinic acid as its sole source of carbon, nitrogen, and energy. asm.org This bacterium has been the subject of extensive genetic and biochemical studies that have elucidated the entire pic gene cluster and the corresponding catabolic pathway. nih.govasm.org Alcaligenes species are known for their metabolic versatility and their ability to degrade various aromatic compounds. nih.gov

Achromobacter sp. : A strain designated f1 was found to degrade 5-chloro-2-picolinic acid through co-metabolism. nih.govresearchgate.net This is particularly relevant as it demonstrates the microbial capacity to act on chlorinated picolinic acids, a crucial step toward understanding the fate of this compound.

Rhodococcus sp. : The Gram-positive bacterium Rhodococcus sp. strain PA18 is also capable of degrading picolinic acid, initiating the process by forming 6-hydroxypicolinic acid. mdpi.com The existence of this capability in different bacterial genera highlights the distribution of these degradative pathways in the environment.

Elucidation of Intermediate Metabolites in Biodegradation (e.g., Hydroxylated and Dihydroxylated Pyridine Derivatives)

The identification of metabolic intermediates is fundamental to reconstructing biodegradation pathways. Studies using techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry have successfully identified key metabolites in the breakdown of picolinic acid and its chlorinated analogs. nih.govmdpi.com

The degradation of picolinic acid by Alcaligenes faecalis JQ135 proceeds through a well-defined series of hydroxylated and dihydroxylated pyridine derivatives before the aromatic ring is cleaved. asm.orgasm.org

Table 2: Key Intermediate Metabolites in the Biodegradation of Picolinic Acid and its Derivatives

| Precursor Compound | Intermediate Metabolite | Description | Citation(s) |

|---|---|---|---|

| Picolinic Acid | 6-Hydroxypicolinic acid (6HPA) | Product of the initial hydroxylation reaction catalyzed by PicA. | nih.govasm.orgmdpi.com |

| 6-Hydroxypicolinic acid | 3,6-Dihydroxypicolinic acid (3,6DHPA) | Product of the second hydroxylation, catalyzed by the PicB monooxygenase. | asm.orgasm.orgnih.gov |

| 3,6-Dihydroxypicolinic acid | 2,5-Dihydroxypyridine (2,5DHP) | Formed after decarboxylation by PicC; a central intermediate in many pyridine degradation pathways. | biorxiv.orgasm.orgasm.org |

| 5-Chloro-2-picolinic acid | 6-Hydroxy-5-chloro-2-picolinic acid | The initial hydroxylated product identified during the co-metabolism of a chlorinated picolinic acid by Achromobacter sp. f1. | nih.govresearchgate.net |

Environmental Fate and Bioremediation Potential of Chlorinated Pyridine Compounds

The presence of chlorine atoms on an aromatic ring generally increases a compound's chemical stability and resistance to microbial degradation, often leading to greater environmental persistence. nih.gov Therefore, this compound is expected to be more recalcitrant than its non-chlorinated counterpart, 6-hydroxypicolinic acid.

However, microbial degradation of even highly chlorinated pyridines has been documented. For instance, the herbicide picloram (B1677784), which has a trichlorinated pyridine ring, can be completely degraded by the yeast Lipomyces kononenkoae. umn.edunih.gov The degradation proceeds through a pathway involving didechlorination and dihydroxylation, indicating that enzymatic systems capable of removing chlorine atoms from pyridine rings exist in nature. umn.edu

The environmental fate of chlorinated pyridines is influenced by their susceptibility to both biotic and abiotic processes, including microbial degradation and photolysis. capes.gov.brepa.gov The ability of microorganisms like Achromobacter sp. to hydroxylate and release chloride from chlorinated picolinic acids suggests a significant potential for bioremediation. nih.gov Acclimatization of microbial communities in contaminated environments can enhance degradation capabilities, reducing the lag phase before breakdown commences and overcoming the toxic effects of the compounds. nih.gov This highlights the potential for using specialized microbial strains or consortia for the cleanup of sites contaminated with chlorinated pyridine compounds.

Comparative Studies with Other Pyridine and Quinoline (B57606) Derivatives

The metabolic pathway for picolinic acid shares features with those for other pyridine derivatives, but also exhibits key differences. A common theme in the aerobic degradation of many pyridine compounds, including nicotinic acid (vitamin B3) and various hydroxylated pyridines, is the convergence of their catabolic pathways at the intermediate 2,5-dihydroxypyridine (2,5DHP). biorxiv.orgnih.gov Alcaligenes faecalis JQ135, for example, possesses distinct gene clusters (nic, hpa, and pic) to channel nicotinic acid, 5-hydroxypicolinic acid, and picolinic acid, respectively, into the common 2,5DHP-mediated ring-cleavage pathway. nih.gov

The initial steps, however, can differ. While picolinic acid degradation begins with hydroxylation at the C6-position, the breakdown of other pyridine derivatives may involve different initial enzymatic attacks depending on the substituent groups.

In contrast, the biodegradation of quinoline, a related heterocyclic compound with a fused benzene (B151609) and pyridine ring, follows more complex pathways. The degradation can be initiated on either the pyridine or the benzene ring, leading to a wider variety of intermediates. For instance, aerobic degradation of quinoline often begins with hydroxylation to form 2-hydroxyquinoline, followed by cleavage of the pyridine or benzene ring, a different route compared to the picolinic acid pathway. nih.gov These comparative insights underscore the diversity of microbial strategies for degrading N-heterocyclic aromatic compounds and highlight how the specific structure of each compound dictates the precise enzymatic machinery required for its catabolism.

Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro 6 Hydroxypicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties for 4-Chloro-6-hydroxypicolinic acid. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.net

Reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can be calculated from these orbital energies. These descriptors help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals details about charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule. researchgate.net The electrostatic potential map generated through DFT illustrates the charge distribution and can pinpoint regions of positive and negative potential, which are indicative of sites for intermolecular interactions.

Note: The values in this table are hypothetical and for illustrative purposes to show typical outputs of DFT calculations.

Simulation of Intramolecular Proton Transfer Dynamics

The structure of this compound, featuring a hydroxyl group adjacent to a nitrogen atom in the pyridine (B92270) ring, makes it a candidate for intramolecular proton transfer, particularly in an excited state (ESIPT). rsc.org Computational simulations are instrumental in studying the dynamics of this process. ESIPT involves the transfer of a proton from the hydroxyl group to the pyridine nitrogen, leading to the formation of a keto-tautomer.

Time-dependent DFT (TD-DFT) can be used to model the potential energy surfaces of both the ground and excited states. redalyc.org These surfaces map the energy of the molecule as a function of the proton's position, allowing researchers to identify the energy barriers for the proton transfer reaction. rsc.org Ultrafast dynamics simulations, initiated from the excited state, can trace the trajectory of the proton transfer, revealing the timescale of the event, which often occurs on a picosecond or femtosecond scale. rsc.orgchemrxiv.org These simulations can also elucidate the role of molecular vibrations that couple to the proton transfer coordinate, facilitating the reaction. chemrxiv.org The study of ESIPT is critical as it can significantly alter the photophysical properties of the molecule, such as its fluorescence emission wavelength. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solvents and Solids

The behavior of this compound in condensed phases is governed by its intermolecular interactions. Computational methods can provide a detailed picture of the hydrogen bonding networks that form in various solvents and in the solid state. mdpi.com The carboxylic acid and hydroxyl groups are potent hydrogen bond donors, while the pyridine nitrogen and carbonyl oxygen are hydrogen bond acceptors.

In the solid state, quantum chemical calculations can predict the geometry and stability of crystal packing. The PIXEL method, for instance, can be used to calculate the energies of specific intermolecular interactions (e.g., N-H···O, C-H···O) within a crystal lattice, partitioning the total energy into coulombic, polarization, dispersion, and repulsion components. nih.gov In solution, molecular dynamics simulations combined with a quantum mechanical description of the solute and a classical or quantum description of the solvent (QM/MM methods) can model the explicit interactions between this compound and surrounding solvent molecules. These simulations reveal the structure and dynamics of the solvation shell and how hydrogen bonding with the solvent affects the molecule's conformation and properties. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structures.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are often scaled and compared to experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum helps in the assignment of vibrational modes observed in experimental FT-IR and Raman spectra. Analysis of the potential energy distribution (PED) for each mode provides a detailed description of the atomic motions involved. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). redalyc.org By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. These calculations can explain the origin of observed absorption bands in terms of specific molecular orbital transitions (e.g., π→π* or n→π*). redalyc.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it possesses conformational flexibility, particularly regarding the orientation of the carboxylic acid group. Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule over time. nih.gov By simulating the molecule's motion at a given temperature, MD can identify the most stable conformations and the energy barriers for interconversion between them.

MD simulations provide a dynamic picture of the molecule, revealing fluctuations in bond lengths, angles, and dihedral angles. mdpi.com This information is crucial for understanding how the molecule's shape changes in different environments and how these changes might affect its biological activity or material properties. Analysis of the MD trajectory can yield information on the root-mean-square deviation (RMSD) and radius of gyration (Rg), which are measures of conformational stability. mdpi.com

In Silico Screening and Molecular Docking Studies for Biological Targets

Computational methods, particularly molecular docking, are essential tools in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. biointerfaceresearch.com Molecular docking algorithms place the molecule (ligand) into the binding site of a protein (receptor) in various orientations and conformations, calculating a binding score or affinity for each pose. nih.gov

The binding affinity, typically expressed in kcal/mol, estimates the strength of the interaction. A lower binding energy suggests a more stable protein-ligand complex. mdpi.comnih.gov Analysis of the best-docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is vital for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs. Virtual screening campaigns can dock this compound against a library of known protein structures to identify potential biological targets. biointerfaceresearch.com

Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A (XXXX) | -8.5 | Lys72, Glu91, Asp184 |

| Protease B (YYYY) | -7.9 | His41, Cys145, Ser144 |

Note: This table is for illustrative purposes. The protein targets and results are hypothetical.

Computational Approaches to Tautomeric Energy Landscapes

The hydroxypyridine scaffold of this compound allows for the existence of different tautomeric forms, primarily the hydroxy-pyridine form and the keto-pyridone form. Computational chemistry provides a robust framework for exploring the tautomeric energy landscape. byu.edu

By performing high-level quantum chemical calculations (such as DFT or more advanced ab initio methods), the relative energies of the different tautomers can be determined. mdpi.com This allows for the prediction of which tautomer is the most stable in the gas phase. Furthermore, the transition state connecting the two tautomers can be located and its energy calculated, providing the activation energy for the tautomerization process. The inclusion of solvent effects, either implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly, is crucial, as the relative stability of tautomers can be highly dependent on the polarity of the environment. mdpi.com

Advanced Applications of 4 Chloro 6 Hydroxypicolinic Acid in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structure of 4-Chloro-6-hydroxypicolinic acid, with its distinct functional groups, makes it a significant building block for creating more complex organic molecules. bldpharm.com In organic synthesis, the goal is often to construct large and intricate molecules from smaller, readily available starting materials. lkouniv.ac.in The pyridine (B92270) core of this compound provides a rigid scaffold, while the chloro, hydroxyl, and carboxylic acid groups offer handles for a variety of chemical transformations.

The carboxylic acid and hydroxyl groups can participate in esterification and etherification reactions, respectively, allowing for the attachment of other molecular fragments. The chlorine atom can be substituted through various nucleophilic substitution reactions, providing a route to introduce a wide range of other functional groups. This multi-faceted reactivity allows chemists to use this compound as a starting point for the synthesis of elaborate molecules with potential applications in various fields of chemical research. A related compound, 6-amino-3-chloropicolinic acid, is also noted for its role as a building block in the synthesis of more complex organic molecules.

Role in the Design and Synthesis of Novel Ligands for Catalysis

In the field of catalysis, ligands play a crucial role by binding to a central metal atom to form a catalyst complex. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. Picolinic acid and its derivatives are well-known for their ability to act as effective ligands in coordination chemistry. researchgate.net

This compound is an excellent candidate for the design of novel ligands. The nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the hydroxyl group can all coordinate with metal ions. This allows for the formation of stable chelate complexes with a variety of transition metals. For instance, the related 6-hydroxypicolinic acid has been used to synthesize complexes with copper(II) and manganese(II). researchgate.netmdpi.com The presence of the electron-withdrawing chlorine atom in this compound can further modify the electronic properties of the resulting metal complex, potentially leading to new catalytic activities. The synthesis of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine highlights the utility of related chloro-substituted nicotinic acids in forming catalytic structures. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials are of great interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis.

The multifunctional nature of this compound makes it an ideal organic linker for the synthesis of MOFs and coordination polymers. The carboxylic acid can bridge metal centers, while the pyridine nitrogen and hydroxyl group can provide additional coordination sites, leading to the formation of robust and intricate three-dimensional networks. Research on similar ligands demonstrates this potential. For example, 6-hydroxypicolinic acid has been used to create a 3D manganese(II) coordination polymer. mdpi.com Similarly, 4-hydroxypyridine-2,6-dicarboxylic acid has been employed in the synthesis of coordination polymers with zinc(II) and neodymium(III). nih.gov The use of various aromatic polycarboxylic acids has been shown to create diverse structures in Co(II) frameworks. rsc.org These examples strongly suggest that this compound can be integrated into novel MOFs and coordination polymers with unique structural and functional properties.

Table 1: Examples of MOFs and Coordination Polymers Synthesized from Related Picolinic Acid Derivatives

| Ligand | Metal Ion(s) | Resulting Structure | Key Findings | Reference(s) |

| 6-Hydroxypicolinic acid | Manganese(II) | 3D coordination polymer | First coordination polymer with this ligand and Mn(II) ions; shows spin-canted antiferromagnetism. | mdpi.com |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zinc(II) | 2D (4,4) net | Forms a two-dimensional network. | nih.gov |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Neodymium(III) | 3D framework | The ligand is fully deprotonated and coordinates to the metal centers. | nih.gov |

| 4-Chloro-2,6-dipicolinic acid | Silver(I), Cadmium(II) | 1D and 3D polymers | Demonstrates the role of the chloro-substituent in influencing the crystal packing and thermal stability. | bohrium.com |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine and various polycarboxylic acids | Cobalt(II) | 3D frameworks | The use of different polycarboxylate ligands leads to structural diversity. | rsc.org |

Precursor Development for Agro-chemical and Pharmaceutical Research Compounds

The development of new agrochemicals and pharmaceuticals often relies on the availability of versatile chemical precursors. This compound serves as a valuable starting material in this regard. Its functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

In agrochemical research, pyridine-based compounds are known to exhibit herbicidal and pesticidal activities. A related compound, 4-chloro-6-hydroxypyrimidine, is a known intermediate in the production of crop protection agents. google.com Furthermore, 6-amino-3-chloropicolinic acid is utilized in the production of agrochemicals. In the pharmaceutical industry, the picolinic acid scaffold is present in numerous biologically active molecules. The synthesis of novel 4-hydroxyquinazoline (B93491) derivatives for potential therapeutic use demonstrates the importance of heterocyclic precursors in drug discovery. mdpi.com The ability to chemically modify this compound at its multiple reactive sites makes it a key intermediate for the development of new research compounds in both the agrochemical and pharmaceutical sectors. google.com

Applications in Analytical Chemistry Techniques (e.g., as a Matrix in Mass Spectrometry for related compounds)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique used for the analysis of large biomolecules such as proteins and nucleic acids. nih.gov The choice of the matrix is critical for the success of a MALDI experiment. The matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules.

Picolinic acid and its derivatives have been identified as effective matrices for MALDI mass spectrometry. nih.gov Specifically, 3-hydroxypicolinic acid is widely used for the analysis of oligonucleotides. medchemexpress.comresearchgate.net Research has shown that the introduction of a chlorine atom into the matrix molecule can significantly enhance MALDI performance. For example, 4-chloro-α-cyanocinnamic acid was found to be a superior matrix compared to its non-chlorinated analog, leading to dramatic improvements in signal intensity and quality. nih.gov This suggests that this compound could also serve as an advanced matrix for MALDI-MS. Its chromophoric pyridine ring is expected to absorb strongly at the laser wavelengths typically used in MALDI instruments, and its acidic nature would facilitate proton transfer for ionization.

Table 2: Picolinic Acid Derivatives and Related Compounds as Matrices in MALDI Mass Spectrometry

| Matrix Compound | Analyte Type | Key Advantages | Reference(s) |

| Picolinic acid | Oligonucleotides, Proteins, tRNA | Superior performance for oligonucleotides compared to 3-hydroxypicolinic acid. | nih.gov |

| 3-Hydroxypicolinic acid | Oligodeoxynucleotides | Useful for nucleic acid analysis. | medchemexpress.com |

| 3-Hydroxypicolinic acid and Pyrazinecarboxylic acid (mixed matrix) | Oligodeoxynucleotides | High resolution and improved quality of mass spectra. | researchgate.net |

| 4-Chloro-α-cyanocinnamic acid | Peptides (from protein digests) | Dramatic qualitative and quantitative improvement in MALDI performance; strong enhancement in signal. | nih.gov |

| α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Intact Proteins | Better signal-to-noise ratios and more uniform response compared to conventional matrices. | mdpi.com |

Future Research Directions and Emerging Paradigms for 4 Chloro 6 Hydroxypicolinic Acid

Exploration of Green Chemistry Approaches in its Synthesis and Derivatization

The chemical industry's shift towards sustainable practices necessitates the development of environmentally benign methods for synthesizing 4-chloro-6-hydroxypicolinic acid. Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. Future research will likely focus on several innovative approaches.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and reduced energy use compared to conventional heating methods. mdpi.com The application of microwave heating to the synthesis of heterocyclic compounds, such as 4-aminoquinoline (B48711) derivatives, has proven successful, achieving yields of up to 95% in minutes rather than hours. mdpi.com This technique could be adapted for the key steps in the production of this compound and its derivatives.

Another promising avenue is the integration of biocatalysis and chemical catalysis. This hybrid approach can create sustainable pathways from bio-based feedstocks. For instance, a green route for producing adipic acid, a C6 building block, has been developed from bio-based 5-hydroxymethylfurfural (B1680220) by combining biocatalytic oxidation with chemical hydrogenation. rsc.org Similarly, integrated electrosynthesis and biosynthesis have been used to produce adipic acid from lignin-derived phenols. rsc.org Exploring biocatalytic routes, potentially using engineered microorganisms or isolated enzymes, could enable the production of this compound or its precursors from renewable sources.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Principle | Potential Advantages | Related Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid, efficient heating. | Reduced reaction times, lower energy consumption, higher yields. | Synthesis of 4-aminoquinoline derivatives with up to 95% yield. mdpi.com |

| Biocatalysis | Employs enzymes or whole organisms to perform chemical transformations. | High selectivity, mild reaction conditions, use of renewable feedstocks. | Oxidation of 1,6-hexanediol (B165255) to adipic acid using Gluconobacter oxydans. rsc.org |

| Integrated Electro- and Biosynthesis | Combines electrochemical reactions with biological transformations. | Use of electricity as a "green" reagent, conversion of biomass-derived materials. | Synthesis of adipic acid from lignin-derived phenols. rsc.org |

Uncovering Novel Biological Mechanisms and Therapeutic Potentials

While the full biological profile of this compound is still under investigation, the structural motifs it shares with other biologically active molecules suggest several promising therapeutic avenues. The pyridine (B92270) carboxylic acid core is a well-established pharmacophore.

One potential target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH can halt the proliferation of rapidly dividing cells, making it an attractive target for therapies against cancer and autoimmune disorders. nih.gov Structurally related quinoline (B57606) carboxylic acids have been shown to be potent DHODH inhibitors, with the carboxylate group forming crucial interactions in the enzyme's active site. nih.gov Future studies should investigate whether this compound or its derivatives can similarly inhibit DHODH.

Another area of interest is the modulation of metabolic pathways. For example, 6-chloro-5-aryl-1H-indole-3-carboxylic acid has been identified as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK has therapeutic potential for metabolic diseases like diabetic nephropathy. Given the structural similarities, exploring the effect of this compound on AMPK and related metabolic signaling pathways is a logical next step.

Furthermore, compounds like 4-chloro-3-hydroxyanthranilate have been shown to inhibit 3-hydroxyanthranilate-3,4-dioxygenase (3-HAAO), reducing the production of the neurotoxin quinolinic acid. nih.gov This mechanism has shown promise in models of spinal cord injury. Investigating whether this compound can modulate the kynurenine (B1673888) pathway and affect quinolinic acid levels could open up applications in neurodegenerative and neuroinflammatory diseases.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Target Enzyme | Biological Pathway | Potential Therapeutic Area | Related Compound Class |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis | Cancer, Autoimmune Disorders | Quinoline Carboxylic Acids nih.gov |

| AMP-Activated Protein Kinase (AMPK) | Cellular Energy Homeostasis | Diabetic Nephropathy, Metabolic Syndrome | Indole Carboxylic Acids nih.gov |

| 3-Hydroxyanthranilate-3,4-dioxygenase (3-HAAO) | Kynurenine Pathway | Neuroprotection, Spinal Cord Injury | Chloro-hydroxyanthranilates nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | DNA Damage Repair | Cancer (overcoming drug resistance) | 4-Hydroxyquinazoline (B93491) Derivatives mdpi.com |

Development of Advanced Computational Models for Structure-Activity Relationship Prediction

To accelerate the discovery of potent and selective derivatives of this compound, advanced computational modeling is indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework for optimizing lead compounds by correlating their physicochemical or structural properties with biological activity. nih.gov

Future research should focus on building robust 3D- and 4D-QSAR models. These models go beyond simple 2D structures to consider the three-dimensional shape of molecules and, in the case of 4D-QSAR, their conformational flexibility. nih.gov For a series of this compound derivatives, these models could predict their inhibitory activity against a specific target, guiding the synthesis of more potent analogues. For example, QSAR models for CYP2C9 inhibitors have successfully predicted the activity of new compounds based on features like hydrophobicity and hydrogen bonding capacity. nih.gov

Molecular docking simulations are another critical tool. These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions. Docking studies on PARP inhibitors, for instance, revealed that specific hydrogen bonds were crucial for overcoming drug resistance. mdpi.com By docking proposed derivatives of this compound into the active sites of potential targets like DHODH or AMPK, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Table 3: Computational Modeling Techniques for Drug Discovery

| Technique | Description | Application for this compound |

|---|---|---|

| 3D-QSAR | Correlates biological activity with 3D molecular fields (e.g., steric, electrostatic). | Predict the potency of new derivatives based on their shape and electronic properties. nih.gov |

| 4D-QSAR | Extends 3D-QSAR by considering an ensemble of ligand conformations, alignments, and protonation states. | Develop more accurate predictive models by accounting for molecular flexibility. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. | Identify key hydrogen bonding and hydrophobic interactions to guide the design of more potent enzyme inhibitors. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assess the stability of the predicted ligand-protein complex and understand the dynamics of binding. mdpi.com |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—a carboxylic acid, a hydroxyl group, a pyridine ring, and a chlorine atom—make it an excellent candidate for crystal engineering and the construction of novel supramolecular assemblies. These non-covalent structures are held together by interactions like hydrogen bonds and halogen bonds.